Forskolin J

Description

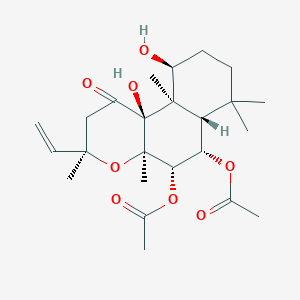

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Forskolin J: An In-depth Technical Guide to its Mechanism of Action on Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Forskolin J, a fluorescent derivative of forskolin, on adenylyl cyclase (AC). Forskolin and its analogs are invaluable tools in biochemical and pharmacological research due to their ability to directly activate most isoforms of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This guide delves into the molecular interactions between this compound and the catalytic core of adenylyl cyclase, its interplay with G-proteins, and the quantitative parameters that define its activity. Detailed experimental protocols for assessing the effects of this compound are provided, alongside visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical function.

Introduction: Forskolin and the Adenylyl Cyclase System

Forskolin is a labdane diterpene isolated from the roots of the Indian coleus plant (Coleus forskohlii). It is widely recognized for its ability to activate adenylyl cyclase, a key enzyme in cellular signaling.[1] Adenylyl cyclases catalyze the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger that mediates a vast array of physiological processes, including heart rate regulation, smooth muscle relaxation, and hormone secretion.

The adenylyl cyclase family comprises nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC). Most transmembrane isoforms are responsive to both G-protein stimulation and forskolin. Forskolin's unique ability to directly activate the catalytic subunit of AC, independent of G-protein-coupled receptors (GPCRs), has established it as an indispensable research tool for studying cAMP-mediated signaling pathways.[2]

This compound, a fluorescent analog of forskolin, incorporates a BODIPY fluorophore. This modification allows for direct visualization and quantification of its binding to adenylyl cyclase, making it a powerful probe for high-resolution studies of enzyme kinetics and localization. This guide will focus specifically on the mechanistic details of this compound's interaction with adenylyl cyclase.

Mechanism of Action of this compound on Adenylyl Cyclase

The core mechanism of this compound's action is its direct binding to and allosteric activation of the adenylyl cyclase enzyme.

The Forskolin Binding Site

This compound binds to a hydrophobic pocket formed at the interface of the two homologous cytoplasmic catalytic domains, C1 and C2, of adenylyl cyclase.[3] This binding site is distinct from the ATP binding site and the G-protein interaction domains. The interaction with this compound stabilizes a conformational change in the enzyme that enhances its catalytic activity.[4]

Direct Activation of the Catalytic Subunit

This compound can activate adenylyl cyclase even in the absence of a functional stimulatory G-protein (Gs).[5] This direct activation of the catalytic core is a hallmark of forskolin and its derivatives. However, the presence of the Gsα subunit significantly enhances the affinity of forskolin for adenylyl cyclase, indicating a synergistic relationship.

Synergistic Interaction with G-Proteins

While not strictly required for its activity, the interaction of this compound with adenylyl cyclase is significantly modulated by G-proteins. The binding of an activated Gsα subunit to adenylyl cyclase promotes a conformation that has a higher affinity for this compound.[2] This results in a potentiation of the enzymatic activation. This synergistic effect underscores the complex allosteric regulation of adenylyl cyclase activity.

Below is a diagram illustrating the signaling pathway of adenylyl cyclase activation by both G-protein-coupled receptors and this compound.

Quantitative Data

The interaction of this compound (BODIPY-forskolin) with different adenylyl cyclase isoforms exhibits distinct quantitative characteristics. The following table summarizes the available data on its binding affinity (Kd), activation constant (AC50), and maximal activation (Emax).

| Adenylyl Cyclase Isoform | This compound (BODIPY-forskolin) Parameter | Value | Reference |

| AC1 | Activity | Partial Agonist | [6] |

| AC2 | Activity | Inverse Agonist | [6] |

| AC5 | Activity | Partial Agonist | [6] |

| Purified Catalytic Subunits | Activity | Weak Partial Agonist / Strong Partial Antagonist | [6] |

Note: Specific Kd, AC50, and Emax values for this compound are not widely reported in the literature. The available data primarily characterizes its activity qualitatively. Further research is needed to fully quantify its interaction with all AC isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on adenylyl cyclase.

Adenylyl Cyclase Activity Assay

This protocol describes the measurement of cAMP production in response to this compound stimulation in cell membranes expressing a specific adenylyl cyclase isoform.

Materials:

-

Cell membranes expressing the adenylyl cyclase isoform of interest

-

This compound (BODIPY-forskolin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

ATP

-

[α-³²P]ATP (radiolabeled tracer)

-

cAMP standard solutions

-

Dowex and alumina columns for cAMP separation

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target AC isoform using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of cell membrane protein (e.g., 20-50 µg), and varying concentrations of this compound.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP to a final concentration of approximately 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a "stop solution" (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 10 mM cAMP).

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the concentration of this compound. Calculate the AC50 and Emax values from this curve.

Radioligand Binding Assay

This protocol details the measurement of this compound binding to adenylyl cyclase using a radiolabeled forskolin derivative (e.g., [³H]forskolin) in a competitive binding format.

Materials:

-

Cell membranes expressing the adenylyl cyclase isoform of interest

-

[³H]forskolin (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the adenylyl cyclase activity assay protocol.

-

Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]forskolin, and varying concentrations of unlabeled this compound (competitor).

-

Incubation: Add a known amount of cell membrane protein to each well and incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]forskolin binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]forskolin). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for characterizing the effects of a this compound analog on a specific adenylyl cyclase isoform.

Logical Relationship of this compound Interaction with Adenylyl Cyclase

This diagram illustrates the logical relationships between this compound, G-proteins, and the activation state of adenylyl cyclase.

References

- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Forskolin-induced change of the size of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biochemical Properties of 6-Acetylforskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetylforskolin is a derivative of the labdane diterpene forskolin, a natural product isolated from the roots of the Coleus forskohlii plant. Forskolin is a widely recognized activator of adenylyl cyclase, a key enzyme in cellular signaling pathways. This technical guide provides an in-depth overview of the biochemical properties of 6-Acetylforskolin, focusing on its mechanism of action, interaction with adenylyl cyclase, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for 6-Acetylforskolin, this guide also includes comparative data for forskolin and other related analogs to provide a broader context for its potential activity.

Mechanism of Action

Like its parent compound, 6-Acetylforskolin is understood to directly activate most isoforms of adenylyl cyclase (AC), with the notable exception of AC9. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide array of physiological processes. The binding of forskolin and its derivatives occurs at a specific site on the catalytic subunits of adenylyl cyclase, distinct from the sites for G-protein interaction. This direct activation allows for the elevation of intracellular cAMP levels independently of G-protein coupled receptor (GPCR) stimulation.

Biochemical Data

Quantitative data on the specific interaction of 6-Acetylforskolin with adenylyl cyclase is not extensively available in the public domain. However, structure-activity relationship studies of various forskolin analogs provide valuable insights into the expected potency of 6-Acetylforskolin.

Table 1: Comparative Adenylyl Cyclase Activation by Forskolin and its Analogs

| Compound | Target | Assay System | EC50 (µM) | Reference |

| Forskolin | Adenylyl Cyclase | Rat Brain Membranes | 4 | [1] |

| Forskolin | Adenylyl Cyclase | S49 Cells | 5 | [1] |

| 6-Acyl Forskolin Analogs (general) | Adenylyl Cyclase | Not specified | 30 - 100 | [1] |

| 7-Acyl Forskolin Analogs | Adenylyl Cyclase | Not specified | 4 - 15 | [1] |

| 1,6-di-O-acetyl-forskolin | Adenylyl Cyclase | Not specified | Active (potency not specified) | [2] |

Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates higher potency.

Studies on forskolin analogs have shown that modifications at the 6-position generally result in a decrease in potency compared to modifications at the 7-position.[1] Analogs esterified at the 6β-hydroxyl position without a 7-acyl group typically exhibit EC50 values in the range of 30 µM to 100 µM for adenylyl cyclase activation.[1] However, a 1α, 6β-di-O-acetyl derivative of forskolin has been reported to retain activity, suggesting that acetylation at the 6-position does not abolish its function.[2]

Signaling Pathway

The signaling pathway initiated by 6-Acetylforskolin is centered on the direct activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

Experimental Protocols

The following is a generalized protocol for an adenylyl cyclase activity assay, which can be adapted for the characterization of 6-Acetylforskolin.

Adenylyl Cyclase Activity Assay (General Protocol)

1. Objective: To determine the effect of 6-Acetylforskolin on the activity of adenylyl cyclase in a cell membrane preparation.

2. Materials:

-

Cell membranes expressing the adenylyl cyclase isoform of interest.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

6-Acetylforskolin stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Radiolabeled [α-³²P]ATP or a commercial cAMP detection kit (e.g., ELISA, HTRF).

-

Scintillation counter or plate reader appropriate for the detection method.

3. Experimental Workflow:

4. Procedure:

-

Prepare serial dilutions of 6-Acetylforskolin in the assay buffer.

-

In a microcentrifuge tube or a microplate well, add the cell membrane preparation.

-

Add the different concentrations of 6-Acetylforskolin or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the ATP-containing assay buffer (with radiolabel if applicable).

-

Incubate for a specific time (e.g., 15-30 minutes) at the same temperature.

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl or by heating).

-

If using radiolabeled ATP, separate the resulting [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography (e.g., Dowex and alumina columns).

-

Quantify the amount of cAMP produced using a scintillation counter or a suitable plate reader for the chosen detection method.

-

Plot the adenylyl cyclase activity against the concentration of 6-Acetylforskolin to determine the EC50 value.

Conclusion

6-Acetylforskolin, as a derivative of forskolin, is a valuable tool for studying the adenylyl cyclase signaling pathway. While specific biochemical data for this compound is limited, the existing knowledge on forskolin and its analogs suggests that it directly activates adenylyl cyclase, albeit likely with a lower potency than its 7-acetylated counterparts. The provided experimental framework offers a starting point for researchers to further characterize the specific biochemical properties of 6-Acetylforskolin. Further research is warranted to elucidate its precise binding affinity, isoform selectivity, and potency in various cellular contexts, which will be crucial for its potential applications in drug discovery and development.

References

Forskolin J (CAS Number 81873-08-7): A Technical Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin J, identified by the CAS number 81873-08-7, is a naturally occurring labdane diterpene and a derivative of the well-studied adenylyl cyclase activator, Forskolin.[1] Like its parent compound, this compound is recognized for its potential to stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[1] As a critical second messenger, cAMP is involved in a myriad of physiological and biochemical processes, making this compound a compound of interest for research in metabolic and cardiovascular diseases, as well as neurological and endocrine studies.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, biological activity, and the experimental protocols relevant to its study. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extensively references the well-characterized parent compound, Forskolin (CAS 66575-29-9), to provide a robust framework for understanding its properties and function.

Physicochemical Properties

This compound, also known as 6-acetylforskolin, is structurally differentiated from Forskolin by an additional acetyl group at the C-6 position. While detailed experimental data on the physicochemical properties of this compound are sparse, some fundamental characteristics have been identified. The properties of the parent compound, Forskolin, are well-documented and are presented here for comparative purposes.

| Property | This compound | Forskolin |

| CAS Number | 81873-08-7[1] | 66575-29-9[2] |

| Molecular Formula | C24H36O8[1] | C22H34O7[2] |

| Molecular Weight | 452.5 g/mol [1] | 410.5 g/mol [2] |

| Melting Point | Data not available | 230-232 °C |

| Solubility | Data not available | Soluble in DMSO and ethanol[3] |

| Appearance | Data not available | White to off-white crystalline solid |

Biological Activity

The primary biological activity of Forskolin and its derivatives, including this compound, is the direct activation of adenylyl cyclase.[1][4] This enzyme catalyzes the conversion of ATP to cAMP, a key signaling molecule.

Mechanism of Action

Forskolin and its analogs activate adenylyl cyclase by binding directly to the catalytic subunit of the enzyme.[4] This interaction is independent of the G-protein complex that typically regulates adenylyl cyclase activity in response to hormonal signals.[5] The resulting elevation in intracellular cAMP levels triggers a cascade of downstream effects, primarily through the activation of protein kinase A (PKA).

Potency of Forskolin Derivatives

Signaling Pathway

The activation of adenylyl cyclase by forskolin compounds initiates a well-defined signaling cascade that plays a crucial role in cellular regulation.

Experimental Protocols

The characterization of this compound and other forskolin derivatives involves a series of standard biochemical and analytical procedures.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP from ATP by adenylyl cyclase.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a suitable tissue or cell line (e.g., rat brain cortex) known to express adenylyl cyclase. This is typically done through homogenization and differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system (e.g., creatine phosphokinase and creatine phosphate).

-

Incubation: In a microplate, combine the membrane preparation with the assay buffer and varying concentrations of this compound (or the compound of interest). Include a control with no compound.

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a solution like 0.5 M HCl.

-

cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP assay kit, which is often based on competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Plot the concentration of cAMP produced against the concentration of this compound to determine the EC50 value.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific spectra for this compound are not widely published, the methodologies for obtaining them are standard. For reference, the spectroscopic data for Forskolin is well-characterized.

Experimental Workflow

A typical workflow for the characterization of a novel forskolin derivative like this compound would follow a logical progression from isolation and purification to detailed biological and structural analysis.

Conclusion

This compound (CAS 81873-08-7) is a derivative of Forskolin with the potential to modulate the adenylyl cyclase/cAMP signaling pathway. While specific, detailed experimental data for this compound remains limited in the public domain, the extensive characterization of its parent compound, Forskolin, provides a strong foundation for understanding its likely biological activities and the methodologies required for its in-depth analysis. For researchers, scientists, and drug development professionals, this compound represents an interesting molecule for further investigation, with the potential for unique pharmacological properties stemming from its structural modification. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive characterization of this and other novel forskolin derivatives.

References

- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]

- 2. Forskolin | C22H34O7 | CID 47936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Forskolin - Wikipedia [en.wikipedia.org]

- 4. Forskolin | CAS#:66575-29-9 | Chemsrc [chemsrc.com]

- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

Forskolin J: An In-depth Technical Guide to its Role in Intracellular cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin J, a labdane diterpene isolated from the roots of the Coleus forskohlii plant, is a potent activator of adenylyl cyclase, a critical enzyme in the intracellular cyclic adenosine monophosphate (cAMP) signaling pathway.[1] This pathway is a ubiquitous second messenger system that mediates a wide array of cellular responses to external stimuli. The ability of this compound to directly stimulate adenylyl cyclase, independent of G-protein coupled receptors (GPCRs), makes it an invaluable tool for researchers studying cAMP-mediated processes and a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the intracellular cAMP signaling pathways involving this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action

This compound exerts its biological effects by directly binding to and activating multiple isoforms of adenylyl cyclase (AC).[2][3][4][5] This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels triggers a signaling cascade primarily through the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase.

Activated PKA then phosphorylates a multitude of downstream target proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and leading to diverse physiological responses. One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.

Quantitative Data

While specific quantitative data for this compound (CAS: 81873-08-7) is limited in publicly available literature, the activity of the parent compound, Forskolin, provides a strong indication of its potency. The following table summarizes key quantitative parameters for Forskolin's interaction with the cAMP pathway. It is important to note that the exact values for this compound may vary.

| Parameter | Value | Target/System | Reference |

| IC50 (Binding Affinity) | 41 nM | Type I Adenylyl Cyclase | [6][7] |

| EC50 (cAMP Activation) | ~0.5 - 5 µM | Various cell types | [2][6] |

| Ka (Activation Constant) | ~20 - 30 µM | Epidermal Adenylyl Cyclase | [3] |

Signaling Pathway Diagram

The following diagram illustrates the intracellular cAMP signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the intracellular cAMP signaling pathway.

Measurement of Intracellular cAMP Levels using ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of intracellular cAMP.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 96-well plate and culture overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 15-30 minutes) at 37°C.[8]

-

-

Cell Lysis:

-

Aspirate the culture medium and add 100 µL of cell lysis buffer to each well.[8]

-

Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.

-

-

ELISA Protocol (example based on a typical competitive ELISA kit):

-

Add 50 µL of cell lysate, standards, and controls to the wells of the anti-cAMP antibody-coated microplate.

-

Add 25 µL of HRP-conjugated cAMP to each well.

-

Add 25 µL of cAMP antibody solution to each well.

-

Incubate the plate for 2-3 hours at room temperature on a shaker.[8]

-

Wash the plate 4-5 times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. The amount of signal is inversely proportional to the amount of cAMP in the sample.[9]

-

Western Blot Analysis of CREB Phosphorylation

This protocol details the detection of phosphorylated CREB (pCREB) as a downstream marker of PKA activation.

Materials:

-

Cells of interest

-

This compound

-

Phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in the cAMP ELISA protocol.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or similar protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Reprobing (for total CREB):

-

The membrane can be stripped and reprobed with an antibody against total CREB to normalize for protein loading.[10]

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a powerful pharmacological tool for the direct activation of adenylyl cyclase and the subsequent elevation of intracellular cAMP. Its ability to bypass upstream receptor signaling makes it an ideal compound for isolating and studying the downstream effects of the cAMP/PKA pathway. The experimental protocols provided in this guide offer robust methods for quantifying the effects of this compound on this critical signaling cascade. Further research into the specific activities of this compound and its derivatives may uncover novel therapeutic applications for a range of physiological and pathological conditions.

References

- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]

- 2. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]

- 3. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. abcam.cn [abcam.cn]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

The Vasodilatory Effects of Forskolin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and experimental validation of the vasodilatory effects of Forskolin J, a derivative of the labdane diterpene Forskolin. This document provides a comprehensive overview of its signaling pathways, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

Forskolin, isolated from the plant Coleus forskohlii, is a well-established activator of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Its derivatives, including this compound, have garnered significant interest for their therapeutic potential, particularly in cardiovascular applications. One of the key pharmacological actions of Forskolin and its analogues is the induction of smooth muscle relaxation, leading to vasodilation.[3][4] This guide focuses on the vasodilatory properties of this compound, providing a technical resource for its study and potential application in drug development.

Mechanism of Action: The cAMP Signaling Cascade

The vasodilatory effect of this compound is primarily mediated through the direct activation of adenylyl cyclase in vascular smooth muscle cells (VSMCs).[5] This activation is independent of G-protein coupled receptors, allowing this compound to bypass upstream signaling pathways and directly increase intracellular cAMP levels.[5] The subsequent rise in cAMP triggers a signaling cascade that ultimately leads to vasorelaxation through two main mechanisms: a reduction in intracellular calcium concentration ([Ca2+]i) and a decrease in the sensitivity of the contractile apparatus to calcium.

The key downstream effectors of cAMP in VSMCs include Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[2]

-

PKA-mediated effects:

-

Phosphorylation and inhibition of L-type calcium channels, reducing Ca2+ influx.

-

Phosphorylation of phospholamban, which stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, enhancing Ca2+ sequestration into the sarcoplasmic reticulum.

-

Phosphorylation and activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated Ca2+ channels.

-

Phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction.[1]

-

-

EPAC-mediated effects:

-

Activation of the small G-protein Rap1, which can lead to the inhibition of RhoA, a key regulator of Ca2+ sensitization of the contractile machinery.[2]

-

This multi-faceted mechanism ensures a robust and efficient relaxation of the vascular smooth muscle, resulting in vasodilation.

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data on Vasodilatory Effects

The vasodilatory potency of this compound can be quantified by determining its half-maximal effective concentration (EC50) and maximum relaxation (Emax) in various arterial preparations. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Artery Preparation | Species | Reference |

| EC50 | 3.8 x 10-8 M | Coronary Artery | Guinea Pig | [6] |

| EC50 | 4.5 x 10-8 M | Coronary Artery | Rabbit | [7] |

Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

This protocol details the methodology for assessing the vasodilatory effects of this compound using an isolated aortic ring preparation in an organ bath, a standard ex vivo technique in pharmacology.

4.1. Materials and Reagents

-

Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.

-

Phenylephrine (PE) or other vasoconstrictor (e.g., KCl).

-

This compound stock solution (in DMSO or ethanol).

-

Carbogen gas (95% O2, 5% CO2).

-

Distilled water.

-

Surgical instruments (forceps, scissors).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

4.2. Procedure

-

Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.

-

Gently remove adhering fat and connective tissue.

-

Cut the aorta into rings of approximately 3-5 mm in length.

-

-

Mounting the Aortic Rings:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.

-

Maintain the solution at 37°C and continuously bubble with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, induce a contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine) to check the viability of the tissue.

-

Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until it returns to the baseline tension.

-

-

This compound-induced Vasodilation:

-

Pre-contract the aortic rings with a vasoconstrictor (e.g., 1 µM Phenylephrine) to achieve a stable plateau of contraction.

-

Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath at regular intervals (e.g., every 5-10 minutes).

-

Record the relaxation response after each addition until a maximal response is observed or the highest concentration is reached.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).

-

Calculate the EC50 and Emax values from the concentration-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for the isolated aortic ring vasodilation assay.

Conclusion

This compound is a potent vasodilator that acts through the direct activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. The resulting signaling cascade leads to a reduction in intracellular calcium and decreased calcium sensitivity of the contractile machinery in vascular smooth muscle cells. The quantitative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds in the management of cardiovascular diseases.

References

- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

Forskolin J: A Technical Guide to its Discovery, Isolation, and Characterization from Coleus forskohlii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Forskolin J, a minor labdane diterpenoid from the medicinal plant Coleus forskohlii. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectroscopic data, and contextualizes its discovery within the broader landscape of forskolin-related compounds.

Introduction

Coleus forskohlii (syn. Plectranthus barbatus) is a perennial herb belonging to the mint family (Lamiaceae) and is a cornerstone of traditional Ayurvedic medicine. The plant is the exclusive natural source of the labdane diterpenoid, Forskolin, a potent activator of the enzyme adenylyl cyclase. This activity leads to an increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), which mediates a wide range of physiological processes. The pharmacological significance of Forskolin has spurred extensive research into the phytochemical profile of C. forskohlii, leading to the discovery of numerous other diterpenoids with similar structural backbones, collectively known as forskolinoids.

Among these minor constituents is this compound, a structural analogue of Forskolin. This guide focuses specifically on the scientific journey to identify and characterize this particular compound.

Discovery of this compound

This compound was first isolated and identified in 2005 by researchers Shen and Xu from a sample of Coleus forskohlii collected in the Yunnan Province of China.[1][2] Their investigation into the chemical constituents of the plant led to the discovery of two new diterpenoids, which they named Forskolin I and this compound. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₆O₈ | [1] |

| Molecular Weight | 452 g/mol | [1] |

| Appearance | Colorless needles (from pyridine) | [1] |

Experimental Protocols

The isolation of this compound from C. forskohlii involves a multi-step process of extraction and chromatographic separation. The following protocols are based on the original discovery paper by Shen and Xu, supplemented with general best practices for the isolation of minor natural products.[1]

Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of Coleus forskohlii.

-

Extraction Solvent: 95% Ethanol.

-

Procedure:

-

The powdered plant material is extracted with 95% ethanol at room temperature. This process is repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. The this compound will be present in the ethyl acetate fraction.

-

The ethyl acetate fraction is dried and concentrated to yield a residue for chromatographic separation.

-

Chromatographic Isolation and Purification

This compound is isolated from the ethyl acetate residue using column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of light petroleum-acetone (from 100% light petroleum to a 1:1 mixture).

-

Procedure:

-

A silica gel column is prepared using a slurry of silica gel in light petroleum.

-

The ethyl acetate residue is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a stepwise gradient of increasing acetone concentration in light petroleum.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

The fraction containing this compound is further purified by recrystallization from pyridine to yield colorless needles of the pure compound.[1]

-

Structural Elucidation and Data Presentation

The structure of this compound was determined to be 1α,9α-dihydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-en-11-one.[2] This was established through detailed analysis of its spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1-H | 5.00 | d | 1.4 |

| 6-H | 6.17 | dd | 3.3, 5.2 |

| 7-H | 4.28 | d | 4.6 |

| 12-Hα | 3.07 | d | 17.0 |

| 12-Hβ | 2.49 | d | 17.0 |

| 14-H | 5.86 | dd | 10.5, 17.4 |

| 15-H (cis) | 4.90 | dd | 1.4, 10.5 |

| 15-H (trans) | 5.10 | dd | 1.4, 17.4 |

| 16-Me | 1.59 | s | |

| 17-Me | 1.46 | s | |

| 18-Me | 1.38 | s | |

| 19-Me | 1.06 | s | |

| 20-Me | 0.97 | s | |

| OAc | 2.05, 2.08 | s |

Data adapted from Shen and Xu, 2005.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 77.30 | 12 | 48.96 |

| 2 | 26.17 | 13 | 74.88 |

| 3 | 36.40 | 14 | 145.42 |

| 4 | 35.53 | 15 | 110.42 |

| 5 | 42.20 | 16 | 31.43 |

| 6 | 70.82 | 17 | 23.33 |

| 7 | 75.08 | 18 | 32.86 |

| 8 | 81.47 | 19 | 24.16 |

| 9 | 82.29 | 20 | 19.58 |

| 10 | 40.50 | OAc (C=O) | 170.70, 170.25 |

| 11 | 205.20 | OAc (CH₃) | 21.10, 20.98 |

Data adapted from Shen and Xu, 2005.[1]

Mass Spectrometry: The molecular formula of C₂₄H₃₆O₈ was confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), which showed a [M+Na]⁺ ion at m/z 475.2313.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Coleus forskohlii.

Caption: Workflow for the Isolation of this compound.

Forskolin Signaling Pathway

Forskolin and its analogues, including presumably this compound, exert their biological effects by activating adenylyl cyclase, which in turn increases intracellular cAMP levels. This initiates a signaling cascade with wide-ranging physiological consequences.

Caption: The Adenylyl Cyclase-cAMP Signaling Pathway Activated by Forskolin.

Conclusion

This compound represents one of the many minor diterpenoids present in Coleus forskohlii. Its discovery highlights the rich chemical diversity of this plant species. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the isolation, characterization, and potential pharmacological evaluation of this compound and other related natural products. Further investigation is warranted to determine the specific biological activities of this compound and to compare its potency with that of its well-studied parent compound, Forskolin.

References

Preliminary Studies on Forskolin Analogs in Metabolic Syndrome: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the preliminary research on Forskolin and its analogs, with a specific focus on their potential therapeutic applications in metabolic syndrome. The primary focus of this document is on Forskolin, a well-studied labdane diterpene isolated from the roots of Coleus forskohlii. While the initial topic of interest was the specific analog Forskolin J, a thorough review of the scientific literature reveals a scarcity of dedicated research on this particular compound in the context of metabolic syndrome. However, this compound is known to be a naturally occurring labdane diterpene that, like the broader class of Forskolins, stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Given this shared mechanism of action, the extensive data available for Forskolin serves as a valuable proxy for understanding the potential effects of related analogs like this compound. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of Forskolin and Coleus forskohlii extract on various parameters of metabolic syndrome.

Table 1: Effects of Coleus forskohlii Extract on Anthropometric and Metabolic Parameters in Overweight and Obese Humans

| Parameter | Experimental Group (250 mg C. forskohlii extract twice daily for 12 weeks) | Placebo Group | p-value | Reference |

| Insulin (µIU/mL) | Baseline: 11.5 ± 5.1Week 12: 8.8 ± 4.1 | Baseline: 10.9 ± 4.8Week 12: 11.8 ± 5.7 | 0.001 | [2] |

| HOMA-IR | Baseline: 2.6 ± 1.3Week 12: 2.0 ± 1.0 | Baseline: 2.5 ± 1.2Week 12: 2.7 ± 1.4 | 0.01 | [2] |

| Waist Circumference (cm) | Significant reduction (p=0.02) | Significant reduction (p=0.02) | - | [2] |

| Hip Circumference (cm) | Significant reduction (p=0.01) | Significant reduction (p=0.01) | - | [2] |

| HDL-C (mmol/L) | Significant increase (p=0.01) | Significant increase (p=0.01) | - | [2] |

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; HDL-C: High-Density Lipoprotein Cholesterol.

Table 2: Effects of Forskolin on Body Weight and Glucose Metabolism in High-Fat Diet-Induced Obese Mice

| Parameter | Control Group (High-Fat Diet) | Forskolin Group (2 mg/kg) | p-value | Reference |

| Blood Glucose (pre-GTT, mmol/L) | Not specified | Significantly reduced | < 0.05 | [3] |

| Insulin Tolerance Test (AUC) | Not specified | Linearly decreased | Not specified | [3] |

| Subcutaneous Adipocyte Diameter | Not specified | Significantly reduced | Not specified | [3] |

GTT: Glucose Tolerance Test; AUC: Area Under the Curve.

Table 3: Effects of Forskolin on Body Composition in Overweight and Obese Men

| Parameter | Forskolin Group (250 mg of 10% Forskolin extract twice a day for 12 weeks) | Placebo Group | p-value | Reference |

| Body Fat Percentage | Significant decrease | No significant change | < 0.05 | [4] |

| Fat Mass | Significant decrease | No significant change | < 0.05 | [4] |

| Lean Body Mass | Significant increase | No significant change | < 0.05 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Forskolin.

Human Clinical Trial Protocol for Metabolic Syndrome Parameters

-

Study Design: A 12-week randomized, double-blind, placebo-controlled trial.[2]

-

Participants: Overweight and obese individuals (BMI > 25 kg/m ²).[2]

-

Intervention:

-

Experimental Group: 250 mg of Coleus forskohlii extract (standardized for 10% Forskolin) administered orally twice daily.

-

Placebo Group: Visually identical placebo administered orally twice daily.

-

All participants were advised to follow a hypocaloric diet.[2]

-

-

Data Collection:

-

Anthropometric Measurements: Body weight, Body Mass Index (BMI), waist and hip circumference were measured at baseline and every two weeks.

-

Blood Sampling: Fasting blood samples were collected at baseline and at the end of the 12-week intervention.

-

Biochemical Analysis: Plasma was analyzed for glucose, insulin, and lipid profiles (including HDL-C).

-

-

Insulin Resistance Assessment: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated using the formula: Fasting Insulin (µIU/mL) x Fasting Glucose (mmol/L) / 22.5.[2]

Animal Study Protocol for Diet-Induced Obesity

-

Animal Model: Male C57BL/6J mice induced with obesity through a high-fat diet.[3]

-

Intervention:

-

Mice were administered Forskolin (e.g., 2 mg/kg) or a vehicle control via intraperitoneal injection every two days for a specified period.[5]

-

-

Metabolic Assessments:

-

Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose measurement was taken from the tail vein. Mice were then administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels were subsequently measured at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[3]

-

Insulin Tolerance Test (ITT): Following a short fasting period, a baseline blood glucose reading was obtained. Mice were then injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose was monitored at timed intervals (e.g., 15, 30, 45, 60, and 90 minutes) after the insulin injection.[3]

-

-

Histological Analysis:

-

Adipose tissue (e.g., subcutaneous and gonadal fat pads) was collected, fixed in formalin, embedded in paraffin, and sectioned.

-

Sections were stained with hematoxylin and eosin (H&E).

-

Adipocyte size was measured using imaging software (e.g., ImageJ) by analyzing a significant number of cells per sample.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway of Forskolin and a typical experimental workflow.

References

- 1. This compound | 81873-08-7 | GDA87308 | Biosynth [biosynth.com]

- 2. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Forskolin on Body Weight, Glucose Metabolism and Adipocyte Size of Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xendurance.com [xendurance.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

protocol for using Forskolin J to increase intracellular cAMP

Application Note

Introduction

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely used research tool for increasing intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Its primary mechanism of action is the direct activation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[1][2][3] This direct activation bypasses the need for G-protein coupled receptor (GPCR) stimulation, making it a reliable method to study cAMP-mediated signaling pathways.[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, influencing a wide array of cellular processes including gene transcription, cell proliferation and differentiation, and ion channel function.[1][2][4][5] These application notes provide a comprehensive protocol for the use of Forskolin to reliably increase intracellular cAMP in a variety of cell types for research and drug development purposes.

Mechanism of Action

Forskolin directly binds to the catalytic subunit of adenylyl cyclase, stabilizing it in an active conformation.[2] This allosteric activation enhances the enzyme's ability to convert ATP into cAMP, leading to a rapid and significant increase in intracellular cAMP concentrations.[1][2] The second messenger cAMP then activates PKA, which mediates the majority of the downstream cellular effects.[5]

Signaling Pathway of Forskolin-Induced cAMP Elevation

References

- 1. goldbio.com [goldbio.com]

- 2. nbinno.com [nbinno.com]

- 3. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forskolin | Cell Signaling Technology [cellsignal.cn]

- 5. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Forskolin for the Study of cAMP-Mediated Signaling

Introduction

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized pharmacological tool for investigating cyclic adenosine monophosphate (cAMP) signaling pathways.[1] Its primary mechanism of action is the direct and reversible activation of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP.[2][3] This unique property allows researchers to bypass upstream receptor activation (like G-protein coupled receptors, GPCRs) and directly elevate intracellular cAMP levels, making Forskolin an invaluable agent for studying the downstream consequences of cAMP signaling.[3] These application notes provide detailed protocols for key experiments and data interpretation for researchers, scientists, and drug development professionals studying cAMP-mediated cellular processes.

Mechanism of Action

Forskolin binds directly to the catalytic subunit of most isoforms of transmembrane adenylyl cyclase, stabilizing an active conformation of the enzyme.[4] This interaction leads to a rapid and substantial increase in the intracellular concentration of cAMP.[5] As a critical second messenger, cAMP activates downstream effectors, most notably cAMP-dependent Protein Kinase A (PKA).[3][6] Activated PKA then phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and various cellular responses.[3][7]

Data Presentation: Quantitative Analysis of Forskolin Activity

The following tables summarize typical quantitative data obtained from experiments using Forskolin to modulate cAMP signaling.

Table 1: Dose-Response of Forskolin on Intracellular cAMP Production This table shows the half-maximal effective concentration (EC₅₀) of Forskolin in various cell types. The EC₅₀ value is crucial for determining the optimal concentration range for experiments.

| Cell Line | Assay Method | EC₅₀ Value | Reference |

| Rat Cerebral Cortical Membranes | Adenylate Cyclase Activity | 5-10 µM | [8] |

| Pig Epidermis | Adenylate Cyclase Activity | ~20-30 µM | [5] |

| HEK293 Cells | Fluorescence-based Assay | 9.3 - 12.7 nM | [9] |

| CHO-m Cells | HTRF Assay | >100 µM (No saturation) | [10] |

Note: EC₅₀ values can vary significantly based on the cell type, adenylyl cyclase isoform expression, and assay conditions.

Table 2: Time-Course of Forskolin-Induced cAMP Accumulation This table illustrates the rapid and transient nature of cAMP production following Forskolin stimulation. Peak cAMP levels are typically observed within minutes.

| Cell Line/Tissue | Forskolin Conc. | Time Point | Fold Increase in cAMP | Reference |

| 4B Hypothalamic Cells | 10 µM | 15 min | ~99-fold | [11] |

| 4B Hypothalamic Cells | 10 µM | 30 min | ~48-fold | [11] |

| 4B Hypothalamic Cells | 10 µM | 60 min | ~19-fold | [11] |

| 4B Hypothalamic Cells | 10 µM | 180 min | ~2.9-fold | [11] |

| Human Colonic Epithelial Cells | 10 µM | 10 min | Peak PKA Activity | [12] |

Table 3: Effect of Forskolin on Downstream Gene Expression This table provides examples of genes whose expression is altered by Forskolin-induced cAMP signaling, as measured by qRT-PCR or microarray analysis.

| Cell Type | Forskolin Treatment | Gene | Regulation | Fold Change (log₂) | Reference |

| Chicken Basilar Papilla | 24-72 hours | AMPH | Upregulated | >1 | [13] |

| Mouse Schwann Cells | Not specified | Olig1 | Downregulated | Not specified | [14] |

| hiPSCs | 70 days | GATA4 | Upregulated | >1 | [15] |

Experimental Protocols

The following are generalized protocols for key experiments involving Forskolin. Researchers should optimize parameters such as cell density, serum starvation, and Forskolin concentration for their specific cell system.

Protocol 1: Intracellular cAMP Quantification Assay

This protocol describes the measurement of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA), a common and accessible method.

Materials:

-

Cells of interest

-

96-well cell culture plate

-

Forskolin (stock solution in DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[16]

-

Cell Lysis Buffer

-

cAMP ELISA Kit (commercially available)

-

Microplate reader

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and culture until they reach approximately 80-90% confluency.[17]

-

Pre-treatment: Gently aspirate the culture medium. Wash the cells once with serum-free medium or PBS. Add back serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.[16] This step is crucial to prevent the rapid degradation of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of Forskolin (e.g., 10 nM to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 15-30 minutes for peak response) at 37°C.[11][18]

-

Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit. Incubate as per the manufacturer's instructions to ensure complete lysis.

-

cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, adding a cAMP-HRP conjugate, and developing the signal with a substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[19] Calculate cAMP concentrations based on the standard curve. Plot the cAMP concentration against the log of Forskolin concentration to determine the EC₅₀.

Protocol 2: PKA Activity Assay

This protocol outlines a method to measure the kinase activity of PKA from cell lysates using a commercially available ELISA-based kit.[20]

Materials:

-

Cells of interest

-

6-well or 10 cm culture dishes

-

Forskolin

-

PKA Kinase Activity Assay Kit (e.g., Abcam ab139435)[20][21]

-

Cell lysis buffer (often included in the kit)

-

Protein quantification assay (e.g., BCA)

Methodology:

-

Cell Culture and Treatment: Culture cells in larger format dishes to obtain sufficient protein lysate. Treat cells with the desired concentration of Forskolin (e.g., 10-50 µM) for a short duration (e.g., 10-15 minutes) to achieve maximal PKA activation.[12][20]

-

Lysate Preparation: Wash cells with cold PBS and lyse them on ice using a non-denaturing lysis buffer. Scrape the cells and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.

-

Kinase Reaction: Perform the PKA activity assay according to the kit's manual.[21] This involves:

-

Adding equal amounts of protein lysate to wells pre-coated with a specific PKA substrate peptide.

-

Initiating the phosphorylation reaction by adding an ATP solution.

-

Incubating for the recommended time (e.g., 30-60 minutes) at 30-37°C.

-

-

Detection: The phosphorylated substrate is detected using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody. A TMB substrate is then added to generate a colorimetric signal.

-

Data Analysis: Stop the reaction and measure the absorbance at 450 nm. PKA activity is directly proportional to the absorbance signal. Normalize the results to the vehicle control to determine the fold-change in activity.

Protocol 3: Downstream Gene Expression Analysis via qRT-PCR

This protocol details how to assess changes in the expression of cAMP-responsive genes following Forskolin treatment.

Materials:

-

Cells of interest

-

6-well culture plates

-

Forskolin

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., FOS, NR4A1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR master mix

-

Real-time PCR system

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Once at the desired confluency, treat with Forskolin (e.g., 10 µM) or vehicle control for a longer duration suitable for transcriptional changes (e.g., 1, 3, 12, or 24 hours).[22][23]

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Purify total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a gene of interest, and a qPCR master mix.

-

Run the reaction on a real-time PCR system using a standard cycling protocol.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control. This will yield the fold-change in gene expression induced by Forskolin.[14]

References

- 1. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. nbinno.com [nbinno.com]

- 5. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gene Expression Analysis of Forskolin Treated Basilar Papillae Identifies MicroRNA181a as a Mediator of Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. advances.umw.edu.pl [advances.umw.edu.pl]

- 16. resources.revvity.com [resources.revvity.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP Assay [bio-protocol.org]

- 20. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 21. abcam.com [abcam.com]

- 22. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Forskolin as a Tool for Studying Adenylyl Cyclase Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool for the direct activation of most isoforms of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2] Its ability to bypass upstream signaling components, such as G protein-coupled receptors (GPCRs), makes it an invaluable agent for studying the downstream effects of cAMP signaling, investigating the regulation of adenylyl cyclase activity, and screening for compounds that modulate the cAMP pathway.[2] This document provides detailed application notes and experimental protocols for the use of forskolin in these research contexts.

Mechanism of Action

Forskolin directly binds to the catalytic subunit of most adenylyl cyclase isoforms, stabilizing an active conformation of the enzyme and leading to a rapid and reversible increase in intracellular cAMP levels.[1][3] This activation is independent of the G-protein regulatory subunits (Gs and Gi) that typically mediate hormonal or neurotransmitter-induced activation or inhibition of AC.[4] However, the presence of an activated Gs alpha subunit can potentiate the response to forskolin.[4] It is important to note that forskolin does not activate all AC isoforms; for instance, AC9 is insensitive to forskolin. Furthermore, some forskolin analogs have been shown to act as partial agonists or even antagonists at specific isoforms.[5][6]

Applications in Research

Forskolin's unique mechanism of action lends itself to a variety of research applications:

-

Directly Elevating Intracellular cAMP: To study the physiological roles of cAMP in various cellular processes such as gene expression, cell proliferation and differentiation, and apoptosis.[1][2]

-

Studying Adenylyl Cyclase Function: To characterize the activity and regulation of different adenylyl cyclase isoforms.

-

High-Throughput Screening (HTS): In assays for Gi-coupled receptors, where the receptor-mediated inhibition of adenylyl cyclase is measured against a forskolin-stimulated cAMP background.[7]

-

Investigating Downstream Effectors: To activate cAMP-dependent signaling pathways, including those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

Data Presentation

Forskolin Activity on Adenylyl Cyclase Isoforms

The following table summarizes the quantitative effects of forskolin on various adenylyl cyclase isoforms. EC₅₀ values represent the concentration of forskolin required to elicit a half-maximal activation of the enzyme.

| Adenylyl Cyclase Isoform | Forskolin Effect | EC₅₀ (µM) | Notes | Reference |

| AC1 | Activation | ~0.5 | Potent activation. | [1] |

| AC2 | Activation | >10 | Lower potency compared to other isoforms. | [5] |

| AC5 | Activation | ~1 | [5] | |

| AC6 | Activation | ~1 | ||

| AC9 | No effect | N/A | Insensitive to forskolin. |

Cellular Responses to Forskolin

The following table provides examples of forskolin-induced cAMP accumulation in different cell types.

| Cell Type | Forskolin Concentration (µM) | Fold Increase in cAMP | Reference |

| Rat Cerebral Cortical Slices | 25 | ~35-fold | [8] |

| HEK293 | 10 | Varies with expression levels of AC | [9] |

| Pig Epidermis | 20-30 (Ka) | Dose-dependent increase |

Experimental Protocols

Protocol 1: Preparation of Forskolin Stock Solution

Materials:

-

Forskolin powder

-

Sterile microcentrifuge tubes

Procedure:

-

Calculation: To prepare a 10 mM stock solution of forskolin (Molecular Weight: 410.5 g/mol ), weigh out 4.105 mg of forskolin.

-

Dissolution: Dissolve the forskolin powder in 1 mL of DMSO.[10][11][12] To facilitate dissolution, the solution can be warmed to 37°C for 3-5 minutes.[10][11]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C, protected from light.[11]

-

Important Considerations:

Protocol 2: In Vitro Adenylyl Cyclase Activity Assay

This protocol describes a method to measure the activity of adenylyl cyclase in cell membrane preparations.

Materials:

-

Cell membranes expressing the adenylyl cyclase of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Forskolin stock solution (prepared as in Protocol 1)

-

cAMP standard solutions

-

cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based)

-

96-well microplate

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the adenylyl cyclase isoform of interest or from a tissue source.

-

Assay Setup:

-

On ice, add 20 µL of cell membrane suspension (typically 10-20 µg of protein) to each well of a 96-well plate.

-

Prepare serial dilutions of forskolin in Assay Buffer. Add 10 µL of the forskolin dilutions or vehicle control (DMSO in Assay Buffer) to the wells.

-

Prepare a cAMP standard curve according to the manufacturer's instructions of the chosen cAMP detection kit.

-

-

Initiate Reaction: Pre-warm the plate to 30°C for 5 minutes. Initiate the enzymatic reaction by adding 20 µL of pre-warmed ATP solution (to a final concentration of 1 mM) to each well.

-

Incubation: Incubate the plate at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a stop solution provided in the cAMP detection kit or by heating the plate.

-

cAMP Detection: Measure the amount of cAMP produced using a suitable cAMP detection kit, following the manufacturer's protocol.

-

Data Analysis:

-

Subtract the background cAMP levels (wells with no forskolin) from all readings.

-

Plot the concentration of forskolin against the amount of cAMP produced.

-

Determine the EC₅₀ value of forskolin by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 3: Measurement of Intracellular cAMP Levels in Whole Cells

This protocol outlines a method to measure changes in intracellular cAMP levels in response to forskolin treatment in cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Forskolin stock solution (prepared as in Protocol 1)

-

Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.

-

Cell Treatment:

-

On the day of the experiment, remove the culture medium.

-

Wash the cells once with serum-free medium or a suitable buffer (e.g., PBS).

-

Add 90 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.

-

Prepare serial dilutions of forskolin in serum-free medium containing the phosphodiesterase inhibitor.

-

Add 10 µL of the forskolin dilutions or vehicle control to the wells.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit, following the manufacturer's instructions.

-

Data Analysis:

-

Normalize the cAMP levels to the protein concentration in each well or to the cell number.

-

Plot the concentration of forskolin against the intracellular cAMP concentration.

-

Determine the EC₅₀ value of forskolin for cAMP accumulation in the specific cell type.

-

Visualizations